molecular formula C8H12O3S B12601226 4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one CAS No. 873801-68-4

4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one

Katalognummer: B12601226
CAS-Nummer: 873801-68-4
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: ZBEVZNZFUHUVMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of methoxymethoxy and dimethyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylthiophene-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The dimethyl groups can influence the compound’s steric properties, affecting its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzoic acid: Similar in structure due to the methoxy group but differs in the core aromatic system.

    3-Methoxy-4-methylbenzoic acid: Shares the methoxy and methyl groups but has a different core structure.

    4-Methoxyphenol: Contains a methoxy group but lacks the thiophene ring

Uniqueness

4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one is unique due to the combination of the thiophene ring with methoxymethoxy and dimethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

873801-68-4

Molekularformel

C8H12O3S

Molekulargewicht

188.25 g/mol

IUPAC-Name

3-(methoxymethoxy)-2,4-dimethyl-2H-thiophen-5-one

InChI

InChI=1S/C8H12O3S/c1-5-7(11-4-10-3)6(2)12-8(5)9/h6H,4H2,1-3H3

InChI-Schlüssel

ZBEVZNZFUHUVMP-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=C(C(=O)S1)C)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.